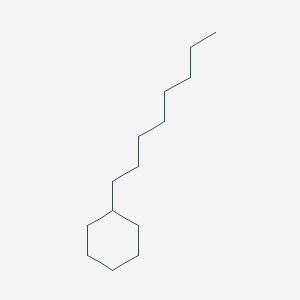
1-Nicotinoyl-4-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nicotinoyl-4-phenyl-2-pyrrolidinone (NPP) is a chemical compound that belongs to the class of pyrrolidinones. It is known for its diverse pharmacological properties and is widely studied for its potential therapeutic applications. NPP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is not fully understood, but it is believed to act through multiple pathways. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can prevent oxidative damage to cells. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, which can help to alleviate inflammation. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress-induced damage. Additionally, 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
実験室実験の利点と制限
1-Nicotinoyl-4-phenyl-2-pyrrolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and its biological activity has been well-established. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone also has low toxicity, which makes it a safe compound to use in experiments. However, there are some limitations to using 1-Nicotinoyl-4-phenyl-2-pyrrolidinone in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
将来の方向性
There are several future directions for the study of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone. One potential area of research is the development of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone-based therapies for inflammatory diseases and cancer. Additionally, the mechanism of action of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone could be further investigated to better understand its biological activity. The development of new synthesis methods for 1-Nicotinoyl-4-phenyl-2-pyrrolidinone could also be explored to improve its solubility and ease of use in lab experiments. Overall, the study of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has the potential to lead to the development of new therapeutic agents for a variety of diseases.
合成法
1-Nicotinoyl-4-phenyl-2-pyrrolidinone can be synthesized through various methods, including the reaction of nicotinic acid and phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 2-acetylpyrrole and phenylhydrazine in the presence of acetic acid and sulfuric acid. The synthesis of 1-Nicotinoyl-4-phenyl-2-pyrrolidinone using these methods has been well-established and widely used in the laboratory.
科学的研究の応用
1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has also been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, 1-Nicotinoyl-4-phenyl-2-pyrrolidinone has been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
特性
CAS番号 |
137427-83-9 |
|---|---|
製品名 |
1-Nicotinoyl-4-phenyl-2-pyrrolidinone |
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
4-phenyl-1-(pyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-14(12-5-2-1-3-6-12)11-18(15)16(20)13-7-4-8-17-10-13/h1-8,10,14H,9,11H2 |
InChIキー |
XDIBPFPBFNGMGH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
溶解性 |
34.8 [ug/mL] |
同義語 |
1-Nicotinoyl-4-phenyl-2-pyrrolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



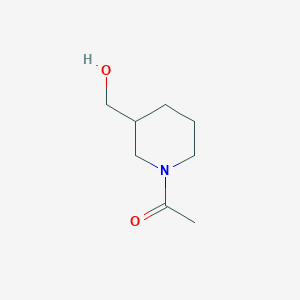
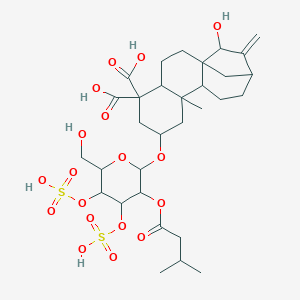
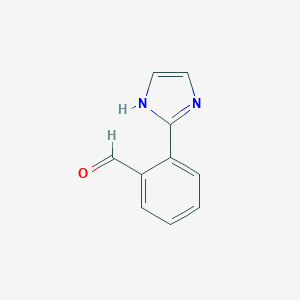


![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)
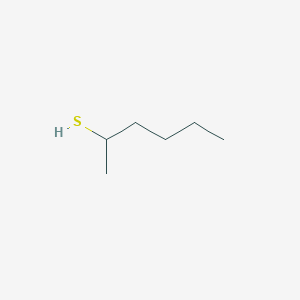
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
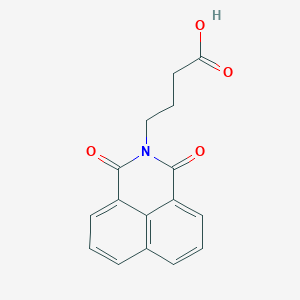
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)
